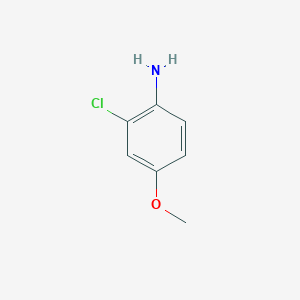

2-Chloro-4-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEVUNYUJNORRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328176 | |

| Record name | 2-chloro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29242-84-0 | |

| Record name | 2-chloro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-4-methoxyaniline (CAS No. 29242-84-0): Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of 2-Chloro-4-methoxyaniline, a key chemical intermediate identified by the CAS Registry Number 29242-84-0. As a substituted aniline, its unique electronic and steric properties make it a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). This guide delineates its fundamental chemical and physical properties, proposes a detailed synthetic protocol with expert rationale, outlines a robust analytical workflow for quality control, explores its applications in medicinal chemistry, and summarizes critical safety and handling procedures. The content herein is structured to provide not just procedural steps but the scientific causality behind them, ensuring a thorough and practical understanding for professionals in the field.

Section 1: Core Chemical Identity and Physicochemical Properties

Nomenclature and Key Identifiers

The unambiguous identification of a chemical substance is paramount for regulatory compliance, scientific literature searches, and procurement. This compound is cataloged under several identifiers across various chemical databases.

| Identifier | Value | Source |

| CAS Number | 29242-84-0 | [1][2][3][4][5] |

| IUPAC Name | This compound | [2][4] |

| Molecular Formula | C₇H₈ClNO | [1][3][4][5] |

| Molecular Weight | 157.60 g/mol | [1][3][4] |

| InChI Key | LNEVUNYUJNORRV-UHFFFAOYSA-N | [2][4] |

| Synonyms | 2-chloro-4-methoxybenzenamine; 2-Chloro-p-anisidine; 4-Methoxy-2-chloroaniline | [5][6] |

Molecular Structure

The structure consists of a benzene ring substituted with an amino group (-NH₂), a methoxy group (-OCH₃), and a chlorine atom (-Cl). The methoxy and amino groups are para to each other, creating a highly activated system. The chlorine atom is positioned ortho to the amino group, introducing steric hindrance and an additional site for synthetic modification.

Physicochemical Data

These properties are critical for designing reaction conditions, purification strategies, and formulation approaches.

| Property | Value | Unit | Notes |

| Density | 1.234 | g/cm³ | [6] |

| Boiling Point | 284.8 | °C | at 760 mmHg[6] |

| Flash Point | 126 | °C | [6] |

| Topological Polar Surface Area | 35.25 | Ų | [1] |

| Storage Conditions | 2-8°C, Protect from light | Recommended for maintaining long-term stability[1][5] |

Section 2: Synthesis and Manufacturing Insights

The synthesis of this compound is not trivial due to the challenge of achieving the desired 1,2,4-trisubstitution pattern with high regioselectivity. A plausible and controlled synthetic route starting from a readily available precursor is outlined below.

Retrosynthetic Analysis and Strategic Rationale

A logical retrosynthetic approach begins by disconnecting the chloro- and amino- functionalities. A common strategy for introducing an amino group is through the reduction of a nitro group. The challenge then becomes the selective chlorination of 4-nitroanisole. The methoxy group is a strong ortho, para-director. Since the para position is blocked by the nitro group, chlorination is directed to the ortho position.

This multi-step approach is superior to attempting direct chlorination of p-anisidine (4-methoxyaniline) because the powerful activating and directing effects of the amino group would likely lead to a mixture of chlorinated products and potential oxidation, resulting in a low yield and a complex purification process.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Laboratory-Scale Protocol

Step 1: Chlorination of 4-Nitroanisole

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), charge 4-nitroanisole (1.0 eq) and glacial acetic acid as the solvent.

-

Reaction: Cool the mixture in an ice bath to 0-5°C. Slowly add a solution of chlorine gas (Cl₂) dissolved in acetic acid or use sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise over 1-2 hours, maintaining the temperature below 10°C.

-

Causality: The low temperature and slow addition are crucial to control the exothermic reaction and prevent over-chlorination, thereby maximizing the yield of the desired mono-chlorinated product. Acetic acid serves as a polar solvent that can facilitate the electrophilic aromatic substitution.

-

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into a beaker of ice water. The product, 2-chloro-4-nitroanisole, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a cold, dilute sodium bicarbonate solution. Recrystallize the crude product from ethanol or methanol to obtain pure 2-chloro-4-nitroanisole.

Step 2: Reduction of 2-Chloro-4-nitroanisole

-

Setup: To a round-bottom flask, add the purified 2-chloro-4-nitroanisole (1.0 eq) and ethanol.

-

Reaction: Add stannous chloride (SnCl₂) (3-4 eq) followed by the slow addition of concentrated hydrochloric acid (HCl), controlling the exotherm with an ice bath. After the initial reaction subsides, heat the mixture at reflux for 2-4 hours.

-

Causality: The SnCl₂/HCl system is a classic and reliable method for reducing aromatic nitro groups to anilines (a Bechamp reduction). The acidic conditions protonate the resulting amine, forming a hydrochloride salt.

-

-

Monitoring: Monitor the disappearance of the nitro-intermediate by TLC.

-

Workup: Cool the reaction to room temperature and then neutralize by slowly adding a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). This deprotonates the aniline hydrochloride and precipitates tin salts.

-

Extraction & Purification: Extract the aqueous slurry multiple times with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

Section 3: Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and quality of the synthesized compound. This ensures batch-to-batch consistency and provides the confidence required for its use in subsequent drug development stages.

Standard QC Workflow

Caption: A typical quality control workflow for certifying a batch of this compound.

Spectroscopic and Chromatographic Methods

-

¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons (three distinct signals in the ~6.5-7.5 ppm range), the methoxy protons (a singlet around 3.8 ppm), and the amine protons (a broad singlet).

-

Mass Spectrometry: The mass spectrum will confirm the molecular weight (157.60 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[4]

-

HPLC: A reverse-phase HPLC method with UV detection is the standard for determining purity. The method should be validated to show a purity level of ≥98% for use in pharmaceutical synthesis.[1]

Section 4: Applications in Pharmaceutical Research and Development

This compound is not an API itself but a crucial structural motif or "building block" for constructing more complex drug molecules. Its utility stems from the reactive handles it possesses: the nucleophilic amino group and the aromatic ring, which can participate in various coupling reactions.

Role as a Key Building Block

The aniline functionality is a common feature in many kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the enzyme's ATP-binding pocket. The specific substitution pattern of this compound allows for precise vectoral expansion of the molecule during lead optimization. The related compound, 2-Bromo-4-methoxyaniline, is noted for its use in fundamental bond-forming reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, highlighting the synthetic potential of halogenated anilines in drug discovery.[7]

Caption: Conceptual role of this compound as a core fragment in API synthesis.

Case Study: Intermediate for Lenvatinib

This compound is recognized as a potential intermediate in the synthesis of multi-kinase inhibitors like Lenvatinib.[5] In such syntheses, it can be used to construct the quinoline core of the drug molecule, demonstrating its direct relevance to the manufacturing of modern therapeutics.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential health hazards. All procedures should be conducted in accordance with a thorough risk assessment.

GHS Hazard Classification

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][8] |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage and First Aid

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][9]

-

First Aid:

-

Inhalation: Move the victim to fresh air. Seek medical attention if symptoms persist.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[9]

-

References

-

PubChem, National Center for Biotechnology Information. This compound | C7H8ClNO | CID 407432. [Link]

-

Pharmaffiliates. CAS No : 29242-84-0 | Product Name : this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 29242-84-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

A Senior Application Scientist's Technical Guide to 2-Chloro-4-methoxyaniline (CAS: 29242-84-0)

This guide provides an in-depth technical overview of 2-Chloro-4-methoxyaniline, a key chemical intermediate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, handling, and application. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and safety.

Core Compound Identity and Physicochemical Properties

This compound, also known as 2-Chloro-p-anisidine, is a substituted aniline derivative. Its unique substitution pattern—a chloro group ortho to the amine and a methoxy group para—makes it a valuable synthon for introducing specific functionalities in the development of pharmaceuticals and dyes.[1][2] The strategic placement of these groups influences the molecule's reactivity and electronic properties, which is a critical consideration in multi-step synthesis planning.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 157.60 g/mol | [3][4][5] |

| Molecular Formula | C₇H₈ClNO | [3][4][5] |

| CAS Number | 29242-84-0 | [3][4][5][6] |

| IUPAC Name | This compound | [3][6] |

| Purity | ≥97-98% (Typical Commercial Grade) | [5][6] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

| XLogP3 | 2.3 | [3] |

| Storage Temperature | 2-8°C, Protect from light |[1][5] |

Strategic Synthesis Pathway

The synthesis of this compound is not trivial due to the directing effects of the methoxy and amino functional groups. A common and logical approach begins with a more readily available precursor, 4-methoxyaniline (p-anisidine). The primary challenge is achieving the desired regioselectivity for the chlorination step.

The methoxy group is an ortho-, para-directing activator, as is the amino group. Direct chlorination of 4-methoxyaniline would likely lead to a mixture of products, with chlorination occurring ortho to the powerful amino group. Therefore, a protecting group strategy is essential for achieving the target isomer.

Experimental Protocol: Proposed Synthesis

Step 1: Acylation (Protection) of 4-methoxyaniline

-

Dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise while stirring. An organic base like triethylamine (1.2 eq) can be added to scavenge the acetic acid byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Work up the reaction by washing with water, a mild base (e.g., NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxyacetanilide. Causality: The acetyl group protects the highly activating amino group and sterically hinders the ortho positions, directing the subsequent electrophilic substitution.

Step 2: Electrophilic Chlorination

-

Dissolve the 4-methoxyacetanilide (1.0 eq) from the previous step in a suitable solvent, such as glacial acetic acid.

-

Slowly add a chlorinating agent, such as N-Chlorosuccinimide (NCS) (1.05 eq), portion-wise at room temperature.

-

Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove acetic acid and succinimide, and dry to yield 2-chloro-4-methoxyacetanilide. Causality: The acetamido group directs the incoming electrophile (Cl+) to its ortho position, which is the desired C2 position on the ring.

Step 3: Deprotection (Hydrolysis)

-

Suspend the 2-chloro-4-methoxyacetanilide (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (approx. 100°C) for 4-6 hours.

-

Cool the reaction mixture to room temperature and then neutralize carefully with a strong base (e.g., NaOH solution) until pH > 10.

-

The product, this compound, will precipitate or can be extracted with a suitable organic solvent like ethyl acetate.

-

Dry the organic extracts, concentrate under reduced pressure, and purify further by recrystallization or column chromatography if necessary.

Caption: Proposed synthesis workflow for this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Recommended Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming molecular weight. The sample is vaporized and separated on a GC column, with fragments then analyzed by a mass spectrometer.

-

Expected Result: A primary peak at the characteristic retention time. The mass spectrum should show a molecular ion (M+) peak at m/z 157 and a characteristic M+2 peak at m/z 159 with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.

-

-

Nuclear Magnetic Resonance (¹H NMR): Provides detailed information about the chemical environment of the hydrogen atoms.

-

Expected Result (in CDCl₃):

-

A singlet around 3.7-3.8 ppm (3H), corresponding to the methoxy (-OCH₃) protons.

-

A broad singlet around 3.9-4.2 ppm (2H), corresponding to the amine (-NH₂) protons.

-

Three aromatic protons in the range of 6.6-7.0 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

-

-

Infrared Spectroscopy (FT-IR): Used to identify the key functional groups present in the molecule.

-

Expected Result:

-

N-H stretching vibrations (two bands) in the region of 3300-3500 cm⁻¹.

-

C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.

-

C=C aromatic ring stretching around 1500-1600 cm⁻¹.

-

Strong C-O stretching for the methoxy group around 1250 cm⁻¹.

-

C-Cl stretching in the fingerprint region, typically 600-800 cm⁻¹.

-

-

Caption: Integrated analytical workflow for compound validation.

Applications in Research and Development

This compound is primarily utilized as a building block in organic synthesis. Its bifunctional nature (amine and substituted aromatic ring) allows for a wide range of subsequent reactions.

-

Pharmaceutical Synthesis: It serves as a precursor for more complex molecules with potential biological activity. The aniline group can be readily diazotized and converted to other functionalities, or it can participate in coupling reactions to form amides or sulfonamides.

-

Dye Manufacturing: Substituted anilines are foundational components in the synthesis of azo dyes and other colorants.[2]

-

Corrosion Inhibitors: The molecule can be incorporated into larger structures designed to adsorb onto metal surfaces, preventing corrosion.[2]

The presence of the chloro and methoxy groups can be used to tune the solubility, lipophilicity, and electronic properties of the final target molecule, a key consideration in rational drug design.

Critical Safety and Handling Protocols

This compound is classified as hazardous and must be handled with appropriate precautions.[7]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[3]

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[3]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3][8]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][8]

Mandatory Handling Procedures

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Personal Protective Equipment (PPE):

-

First-Aid Measures:

-

Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

-

-

Storage & Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][8] Dispose of waste in accordance with all local, state, and federal regulations.[7]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzenamine, 4-chloro-2-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 3. This compound | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

2-Chloro-4-methoxyaniline physical properties

An In-depth Technical Guide to 2-Chloro-4-methoxyaniline: Properties, Handling, and Analysis

Introduction and Compound Identification

This compound is a substituted aromatic amine that serves as a valuable intermediate in various fields of chemical synthesis, including the development of pharmaceuticals and dyes. Its chemical structure, featuring a chloro, a methoxy, and an amino group on a benzene ring, imparts a unique combination of reactivity and physical properties that are critical for its application in multi-step synthetic pathways. Understanding these properties is paramount for researchers, scientists, and drug development professionals to ensure safe handling, optimal reaction conditions, and accurate analytical characterization.

This guide provides a detailed overview of the core physical properties of this compound, offers expert insights into its safe handling and storage, and presents a validated protocol for its analytical determination.

Compound Identifiers:

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application and safety. The properties of this compound are dictated by the interplay of its three functional groups. The amino group provides basicity and a site for nucleophilic attack, the electron-withdrawing chlorine atom influences aromatic reactivity, and the methoxy group acts as an electron-donating group.

These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 157.60 g/mol | [1][3] |

| Physical Form | Yellow to Brown Liquid | |

| Boiling Point | 284.8 °C at 760 mmHg | [4] |

| Density | 1.234 g/cm³ | [4] |

| Flash Point | 126 °C | [4] |

| Vapor Pressure | 0.00222 mmHg at 25°C | [4] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol); limited solubility in non-polar solvents and slightly soluble in water. | [5][6][7] |

| XLogP3 | 2.3 | [1] |

Expert Insight: The compound's state as a liquid at room temperature and its relatively high boiling point are consistent with a substituted aniline of this molecular weight. The XLogP3 value of 2.3 indicates moderate lipophilicity, suggesting it will partition more readily into organic phases than aqueous ones, a critical consideration for extraction protocols during reaction workups.[1] The amine functionality means its solubility is pH-dependent; it will exhibit increased aqueous solubility under acidic conditions due to the formation of the corresponding ammonium salt.[5]

Expected Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The splitting patterns will be complex due to their ortho, meta, and para relationships. A singlet corresponding to the methoxy group (-OCH₃) protons would appear upfield (approx. 3.7-3.9 ppm), and a broad singlet for the amine (-NH₂) protons would also be present, with its chemical shift being highly dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals: six for the aromatic carbons, with their chemical shifts influenced by the attached substituents, and one for the methoxy carbon (approx. 55-60 ppm).[8]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.

-

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

-

C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹, corresponding to the carbon-chlorine bond.

-

Safety, Handling, and Storage

Substituted anilines as a class of compounds require careful handling due to their potential toxicity.[9] this compound is no exception and is classified with several hazards.

GHS Hazard Classification: [1]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

Standard Handling Protocol

Adherence to a strict protocol is essential for mitigating risk. The following workflow must be followed when handling this compound.

Storage Requirements:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

-

The storage area should be clearly marked and accessible only to trained personnel.[10]

Analytical Methodology: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like substituted anilines.[12] It provides both retention time data for quantification and mass spectra for definitive identification.

Exemplar GC-MS Protocol

This protocol is a self-validating system for determining the purity of a this compound sample.

1. Sample Preparation: i. Prepare a stock solution of 1 mg/mL by dissolving ~10 mg of the sample (accurately weighed) in 10 mL of a suitable solvent (e.g., Methanol or Acetonitrile). ii. Create a working solution of ~50 µg/mL by performing a 1:20 dilution of the stock solution. iii. Rationale: This concentration is typically within the linear dynamic range of most modern GC-MS systems, preventing detector saturation while ensuring a strong signal.

2. GC-MS Instrumental Parameters: [13][14]

- GC System: Agilent 8890 GC or equivalent.

- MS System: Agilent 5977B MSD or equivalent.

- Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

- Justification: This column provides excellent resolution for a wide range of aromatic compounds and is robust for routine analysis.

- Injection Volume: 1 µL.

- Injector Temperature: 250 °C.

- Split Ratio: 20:1.

- Justification: A split injection prevents column overloading and ensures sharp chromatographic peaks.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Oven Program:

- Initial temperature: 70 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.

- Hold: 5 minutes at 280 °C.

- Justification: This temperature program allows for the elution of any residual solvent at the beginning and provides sufficient thermal energy to elute the target analyte and potential higher-boiling impurities.

- MS Transfer Line Temp: 280 °C.

- Ion Source Temp: 230 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: 40-350 m/z.

3. Data Analysis: i. The primary peak should correspond to the retention time of this compound. ii. The mass spectrum of this peak should show a molecular ion (M⁺) at m/z 157 and a characteristic M+2 peak at m/z 159 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. iii. Purity is calculated by the area percent method: (Area of main peak / Total area of all peaks) x 100%.

References

- BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. BenchChem.

- Lippold, D., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.

- Google Patents. (CN102692475B). Gas chromatography-mass spectrometry detection method for methylaniline compound.

- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.

- Solubility of Things. (n.d.). p-Anisidine.

- Washington St

- MDPI. (2022).

- PubMed. (n.d.).

- Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. The Royal Society of Chemistry.

- SpectraBase. (n.d.). N-(4-methoxybenzylidene)-2-methyl-4-chloroaniline - Optional[1H NMR] - Spectrum.

- ECHEMI. (n.d.). 29242-84-0, this compound Formula.

- PubChem. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C7H8ClNO).

- Federal Register. (n.d.). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines.

- Loba Chemie. (n.d.).

- Supporting Information. (n.d.).

- Thermo Fisher Scientific. (n.d.). 5-Chloro-2-methoxyaniline, 98%.

- Carl ROTH. (n.d.).

- Guidechem. (n.d.). 2-Methoxyaniline.

- ChemicalBook. (n.d.). 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum.

- ChemBK. (n.d.). 4-methoxyaniline.

- ResearchGate. (n.d.). FT-IR spectra of 4-methoxyaniline.

- Apollo Scientific. (n.d.). 2,5-Dichloro-4-methoxyaniline.

- ChemicalBook. (n.d.). 2-CHLORO-4-METHOXYPHENOL(18113-03-6) 13C NMR spectrum.

- ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline.

- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). IR spectrum of poly(2-chloroaniline).

Sources

- 1. This compound | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 29242-84-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. guidechem.com [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. rsc.org [rsc.org]

- 9. nj.gov [nj.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. d-nb.info [d-nb.info]

- 13. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]

- 14. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]

An In-depth Technical Guide to 2-Chloro-4-methoxyaniline: Structure, Synthesis, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-Chloro-4-methoxyaniline, a pivotal chemical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, outlines a robust synthetic pathway with detailed protocols, and explores its strategic importance as a building block in the design of novel therapeutics. The narrative emphasizes the causal relationships behind methodological choices, ensuring both scientific accuracy and practical applicability.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2-chloro-p-anisidine, is a substituted aniline derivative featuring a chlorine atom and a methoxy group on the benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable scaffold in organic synthesis. The aniline moiety serves as a primary nucleophile and a precursor for diazonium salts, while the chloro and methoxy groups modulate the electronic and steric properties of the ring, influencing reaction regioselectivity and the pharmacological properties of its derivatives.[1][2]

The fundamental structure of this compound is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Protection via Acetylation (Synthesis of 4-Methoxyacetanilide)

-

Causality: The acetylation of the aniline nitrogen is critical. It converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This reduces the susceptibility of the ring to over-chlorination and ensures that chlorination occurs primarily at the ortho position, as the para position is already occupied.

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (0.1 mol) in 100 mL of glacial acetic acid.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add acetic anhydride (0.11 mol) dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

-

Collect the precipitated white solid (4-methoxyacetanilide) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Step 2: Regioselective Chlorination

-

Causality: The acetamido group is an ortho, para-director. With the para position blocked by the methoxy group, electrophilic substitution is directed to the ortho position (C2). Using glacial acetic acid as a solvent facilitates the reaction.

-

Suspend the dried 4-methoxyacetanilide (0.08 mol) in 150 mL of glacial acetic acid in a three-necked flask fitted with a gas inlet tube, a stirrer, and a condenser.

-

While stirring, bubble chlorine gas (Cl₂) through the suspension at a slow, steady rate. The reaction is exothermic; maintain the temperature at 20-25°C using a water bath if necessary.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material spot has disappeared.

-

Once complete, pour the reaction mixture into 500 mL of cold water to precipitate the chlorinated product.

-

Filter the solid, wash thoroughly with water to remove acetic acid, and dry. The crude product is 2-chloro-4-methoxyacetanilide.

Step 3: Deprotection via Hydrolysis

-

Causality: Acid-catalyzed hydrolysis is a standard method for cleaving the amide bond to regenerate the free amine without affecting the chloro or methoxy substituents.

-

Place the crude 2-chloro-4-methoxyacetanilide (0.07 mol) in a 250 mL round-bottom flask.

-

Add 100 mL of 5 M hydrochloric acid.

-

Heat the mixture to reflux using a heating mantle for 2-3 hours, until the solid completely dissolves and the hydrolysis is complete (monitor by TLC).

-

Cool the solution to room temperature and then in an ice bath.

-

Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. This will precipitate the free amine.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Purification Protocol

-

Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For this compound, an ethanol/water mixture is often suitable.

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Slowly add hot water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry under vacuum. Assess purity via melting point determination and HPLC.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate. Its value lies in the strategic placement of its functional groups, which act as versatile handles for molecular elaboration.

-

Scaffold for Combinatorial Chemistry: The primary amine is a powerful nucleophile, readily participating in reactions to form amides, sulfonamides, ureas, and other functional groups common in drug molecules. This makes the compound an ideal starting point for building chemical libraries for high-throughput screening.

-

Modulation of Pharmacokinetic Properties: The chloro and methoxy groups play a significant role in tuning the properties of derivative molecules. [1]The chlorine atom, being lipophilic and electron-withdrawing, can enhance membrane permeability and metabolic stability, and can participate in halogen bonding. The methoxy group can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a tool for prodrug strategies. [1]* Precursor for Heterocyclic Systems: The aniline moiety is a key component in the synthesis of numerous heterocyclic ring systems (e.g., quinolines, quinazolines, benzodiazepines) that form the core of many FDA-approved drugs. [2]* Use in Coupling Reactions: Analogous bromo- and iodo-anilines are widely used in palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations to build molecular complexity. [3]While less reactive, chloro-aromatics can also participate in these reactions with appropriate catalyst systems, enabling the formation of C-C and C-N bonds.

Caption: Role of this compound in a drug discovery workflow.

Safety, Handling, and Storage

As with any substituted aniline, this compound must be handled with appropriate care. It is classified as hazardous, and all laboratory work should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE). [4]

| Hazard Class | GHS Statement | Pictogram |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |

| Acute Toxicity, Inhaled | H332: Harmful if inhaled | Warning |

| Skin Irritation | H315: Causes skin irritation | Warning |

| Eye Irritation | H319: Causes serious eye irritation | Warning |

Data sourced from PubChem GHS classifications. [5]

Standard Handling Protocol

-

Engineering Controls: Always use this chemical within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid breathing dust, vapor, mist, or gas. [4]Avoid contact with skin, eyes, and clothing. [6]Wash hands thoroughly after handling.

-

First Aid:

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [4] * Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [4] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [4]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. [4]

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 407432, this compound. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24181151, this compound hydrochloride. Available: [Link]

-

PrepChem. (n.d.). Preparation of 2-Chloro-3-methoxy-4-nitroaniline. Available: [Link]

-

National Center for Biotechnology Information (n.d.). PubChemLite for C7H8ClNO. Available: [Link]

- Google Patents. (1991). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. Available: [Link]

-

Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7143, Benzenamine, 4-chloro-2-methoxy-. Available: [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Available: [Link]

-

Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Available: [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available: [Link]

- Google Patents. (2013). CN102993023A - Preparation method of mono-substituted para-chloroaniline.

-

ResearchGate. (2006). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available: [Link]

-

G. Brahmachari, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. Available: [Link]

-

NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Available: [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data of 2-Chloro-4-methoxyaniline (CAS No. 29242-84-0), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. An in-depth understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in research and development settings. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights from an experienced application scientist's perspective.

Introduction to this compound and its Spectroscopic Importance

This compound, with the molecular formula C₇H₈ClNO, is a substituted aniline that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a chlorinated and methoxy-substituted benzene ring with an amino group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is not merely an academic exercise but a critical step in ensuring the integrity of synthetic pathways and the quality of final products. This guide will dissect each spectrum, explaining the underlying principles and providing a detailed analysis of the spectral features.

Molecular Structure and Key Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 29242-84-0 | [1] |

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.

Predicted ¹H NMR Spectral Data:

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in major databases, a predicted spectrum and analysis based on established principles of NMR theory and data from similar compounds can be provided.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (adjacent to -NH₂) | 6.8 - 7.0 | Doublet | 1H |

| Aromatic H (adjacent to -Cl) | 6.7 - 6.9 | Doublet of doublets | 1H |

| Aromatic H (adjacent to -OCH₃) | 6.6 - 6.8 | Doublet | 1H |

| Amine (-NH₂) | 3.5 - 4.5 | Broad singlet | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

Interpretation:

-

The aromatic protons will appear in the region of 6.6-7.0 ppm. The exact chemical shifts and coupling patterns will depend on the relative positions of the substituents. The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the chloro group will be the most downfield in this region.

-

The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can vary depending on the solvent and concentration.

-

The methoxy protons will give a sharp singlet at around 3.8 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give a distinct signal.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-NH₂ | 140 - 145 |

| C-Cl | 120 - 125 |

| C-OCH₃ | 150 - 155 |

| C-H (aromatic) | 110 - 120 |

| C (ipso, between -NH₂ and -Cl) | 115 - 120 |

| C (ipso, between -OCH₃ and C-H) | 110 - 115 |

| -OCH₃ | ~55 |

Interpretation:

-

The carbon atom attached to the electronegative oxygen of the methoxy group (C-OCH₃) is expected to be the most downfield in the aromatic region.

-

The carbon atom bonded to the amino group (C-NH₂) will also be significantly downfield.

-

The carbon atom bearing the chlorine (C-Cl) will be influenced by its electronegativity, appearing in the mid-range of the aromatic carbons.

-

The remaining aromatic carbons will appear in the more upfield region of the aromatic spectrum.

-

The carbon of the methoxy group will be found at a characteristic upfield position of around 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch (symmetric and asymmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch (aromatic) | Aromatic Ring |

| 2850 - 3000 | C-H stretch (aliphatic) | Methoxy (-OCH₃) |

| 1580 - 1650 | N-H bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1200 - 1300 | C-O stretch (asymmetric) | Aryl Ether (-O-CH₃) |

| 1000 - 1100 | C-O stretch (symmetric) | Aryl Ether (-O-CH₃) |

| 700 - 850 | C-Cl stretch | Aryl Halide |

Interpretation:

The IR spectrum of this compound will be dominated by the characteristic absorptions of the primary amine, the aromatic ring, the aryl ether, and the aryl chloride functionalities. The presence of two distinct N-H stretching bands is a clear indication of a primary amine. The strong C-O stretching bands confirm the presence of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 157 and an M+2 peak at m/z 159 with a relative intensity of approximately 1:3, which is characteristic of the presence of a single chlorine atom.[1]

-

Major Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the chloro group, the methoxy group, and cleavage of the aromatic ring.

Diagram of a Plausible Mass Spectrometry Fragmentation Pathway:

Caption: A simplified representation of a possible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocols

Acquiring high-quality spectral data is contingent upon proper sample preparation and instrument parameter selection.

5.1. NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: 0 to 220 ppm

-

Proton decoupling should be applied.

-

5.2. IR Spectroscopy Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Nujol Mull: Grind the solid sample with a drop of Nujol (mineral oil) to form a paste and place it between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

5.3. Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-200).

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a foundational understanding for its identification and characterization. While experimentally obtained spectra are the gold standard, the predicted data and interpretations herein offer a robust framework for researchers and scientists. Adherence to proper experimental protocols is crucial for obtaining high-quality, reliable data, which is the cornerstone of scientific integrity in drug development and chemical research.

References

[2] PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-methoxyaniline

This guide provides a comprehensive safety overview of 2-Chloro-4-methoxyaniline (CAS No. 29242-84-0), tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights to ensure its safe handling and application in a laboratory setting. Our focus is on the causality behind safety protocols, fostering a proactive and informed safety culture.

Chemical Identity and Physicochemical Characteristics

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is an aniline derivative, a class of compounds widely used as building blocks in organic synthesis. Its specific structure dictates its reactivity, toxicity, and physical behavior.

Synonyms: 4-Methoxy-2-chloroaniline; 2-chloro-p-anisidine; 2-chloro-4-methoxybenzenamine[1][2].

The key physicochemical properties are summarized below. This data is essential for designing appropriate storage conditions, anticipating its behavior in various experimental setups, and planning emergency responses. For instance, its high boiling point and flash point indicate it is not highly flammable under standard lab conditions, but its vapor pressure, though low, suggests that inhalation of vapors can still be a risk, especially with heating[2].

| Property | Value | Source |

| CAS Number | 29242-84-0 | [2][3] |

| Molecular Formula | C₇H₈ClNO | [3][4] |

| Molecular Weight | 157.60 g/mol | [3][4] |

| Physical Form | Yellow to Brown Liquid | |

| Boiling Point | 284.8°C at 760 mmHg | [1][2] |

| Density | 1.234 g/cm³ | [1][2] |

| Flash Point | 126°C | [1][2] |

| Vapor Pressure | 0.00222 mmHg at 25°C | [2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with acute toxicity via multiple exposure routes and irritation. The aniline substructure is a well-known toxicophore, often associated with hematological effects, which underscores the need for stringent exposure controls.

Signal Word: Warning [4]

| Pictogram | GHS Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4] | |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[4] | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[4] | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[4] | |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[4] | |

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[4] |

Toxicological Profile: Understanding the Risk

The hazard statements provide a clear warning: this compound is harmful through all primary routes of laboratory exposure—ingestion, skin contact, and inhalation[4]. The "harmful" designation (Category 4) indicates that acute exposure can cause significant health effects, though it is less immediately dangerous than compounds in Categories 1-3.

-

Acute Toxicity: The primary risk is systemic toxicity upon absorption. Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen[5]. While specific data for this compound is limited, this class effect must be assumed. Symptoms can include cyanosis (bluish skin), headache, dizziness, and fatigue[6].

-

Irritation: The compound is a confirmed irritant to the skin, eyes, and respiratory tract[4]. This is a localized effect resulting from direct contact. The causality stems from the chemical's ability to disrupt cellular membranes and proteins at the site of contact, leading to an inflammatory response.

Proactive Safety: Handling and Exposure Control

A self-validating safety protocol relies on a multi-layered approach, prioritizing engineering controls over personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental principle of industrial hygiene.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls: The single most effective measure to prevent inhalation exposure is to handle this compound exclusively within a certified chemical fume hood[8]. The fume hood's constant airflow physically contains vapors and prevents them from entering the laboratory workspace. Ensure eyewash stations and safety showers are readily accessible and tested regularly[9].

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) tested according to standards like EN 374[10][11]. Always inspect gloves for tears or holes before use. The causality is clear: preventing dermal contact prevents both local skin irritation and systemic absorption[4].

-

Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166[9][12]. A face shield may be required if there is a splash hazard.

-

Skin and Body Protection: A standard laboratory coat should be worn and buttoned to protect the skin. Wear closed-toe shoes.

-

Respiratory Protection: If engineering controls are not sufficient or during a large spill, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used[12].

Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab[13]. Do not eat, drink, or smoke in areas where chemicals are handled[14]. Contaminated work clothing should be removed and laundered before reuse[12].

Emergency Protocols: First Aid and Spill Response

Rapid and correct response to an exposure or spill is critical. All personnel must be trained on these procedures.

First-Aid Measures

The immediate priority in any exposure is to remove the individual from the source of contamination and decontaminate them as quickly as possible.

Caption: Workflow for first-aid response to chemical exposure.

-

Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration[9][13]. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes[9][15]. The extended washing time is crucial to ensure the chemical is fully removed from the skin's surface and pores[15]. Get medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing[9][15]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water[9][14]. Call a poison control center or doctor immediately for guidance[9].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam[9].

-

Specific Hazards: During combustion, hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas may be produced[13].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes[9].

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Wear the appropriate PPE as described in Section 4. Avoid breathing vapors and contact with the material[9].

-

Containment and Cleanup: For a small spill, absorb with an inert material (e.g., sand, silica gel, or universal binder)[9]. Place the material into a suitable, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways[10].

Stability, Reactivity, and Disposal

-

Reactivity and Stability: The material is stable under recommended storage conditions. However, it may darken in color during storage[9].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides[9][12]. Contact with these materials can lead to vigorous, exothermic reactions.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[3]. Protect from light.

-

Disposal: Disposal of this compound and its containers must be handled as hazardous waste. All waste disposal methods must comply with local, regional, and national regulations. Consult with a licensed professional waste disposal service[9][16].

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 407432, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24181151, this compound hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7143, 4-chloro-2-methoxyaniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. [Link]

-

AGR Enterprises. (n.d.). Material Safety Data Sheet - Meta Chloro Aniline. [Link]

-

Loba Chemie. (2019-05-17). 2,4-DICHLOROANILINE EXTRA PURE MSDS. [Link]

-

Hesperian Health Guides. (2024-07-06). First aid for chemicals. [Link]

-

Loba Chemie. (2016-05-18). 2-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. [Link]

-

Australian Government Department of Health. (2017-06-30). 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Vermont Department of Health. (n.d.). Para-Chloroaniline. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. healthvermont.gov [healthvermont.gov]

- 6. agr11.com [agr11.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. en.hesperian.org [en.hesperian.org]

- 16. lobachemie.com [lobachemie.com]

A Guide to the Regioselective Synthesis of 2-Chloro-4-methoxyaniline from 4-methoxyaniline

Abstract

This technical guide provides an in-depth examination of the synthesis of 2-Chloro-4-methoxyaniline, a pivotal building block in the pharmaceutical and fine chemical industries.[1][2] The focus is on the direct, regioselective chlorination of the readily available starting material, 4-methoxyaniline (p-anisidine).[3][4] This document navigates the mechanistic intricacies of electrophilic aromatic substitution on a highly activated aniline system, evaluates the efficacy of various chlorinating agents, and presents detailed, field-proven experimental protocols. It is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this critical transformation, with a strong emphasis on achieving high selectivity, yield, and safety.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in the synthesis of numerous high-value compounds, including active pharmaceutical ingredients (APIs).[1][2] Its substituted aniline framework allows for diverse functionalization, making it a versatile precursor in constructing complex molecular architectures.[1] The starting material, 4-methoxyaniline, is an economically viable and widely available commodity chemical, making this synthetic route highly relevant for scalable applications.[3]

The primary challenge in this synthesis lies in controlling the regioselectivity of the chlorination reaction. The aniline substrate is activated by two potent electron-donating groups—the amino (-NH₂) and methoxy (-OCH₃) groups—which direct electrophilic attack to the ortho and para positions.[5] With the para position occupied, the reaction must be carefully controlled to favor mono-chlorination at the C2 position while avoiding the formation of di-chlorinated byproducts and other isomers.

Mechanistic Rationale: Taming a Highly Activated System

The core transformation is an electrophilic aromatic substitution (EAS) reaction.[6] The mechanism involves the generation of an electrophilic chlorine species (Cl⁺ or a polarized equivalent) that attacks the electron-rich aromatic ring of 4-methoxyaniline.

The amino and methoxy groups strongly activate the ring, creating high electron density at the positions ortho to the amino group (C2 and C6). This high reactivity can easily lead to over-halogenation.[5] Therefore, the choice of chlorinating agent and reaction conditions is paramount to achieving the desired mono-substituted product with high selectivity. The ideal reagent must provide a sufficiently electrophilic chlorine source without being overly reactive, which could overcome the subtle steric and electronic differences that favor mono-substitution.

Comparative Analysis of Chlorinating Agents

Several reagents can be employed for the chlorination of anilines. The selection depends on factors such as desired regioselectivity, substrate tolerance, safety, and cost.

| Reagent | Formula | Key Advantages | Key Disadvantages | Selectivity |

| Sulfuryl Chloride | SO₂Cl₂ | High reactivity, cost-effective, excellent for ortho-chlorination with catalysts.[7][8][9] | Highly corrosive, reacts violently with water, generates HCl and SO₂ gases.[10] | Good to Excellent |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | Milder, easier to handle, good for many substrates.[11][12][13] | Lower reactivity may require activators or longer reaction times; can be more expensive.[11] | Good |

| Chlorine Gas | Cl₂ | Inexpensive, high atom economy. | Highly toxic gas, difficult to handle, often leads to poor selectivity and over-chlorination.[14] | Poor to Moderate |

| Copper(II) Chloride | CuCl₂ | Can offer high regioselectivity, especially in ionic liquids; less hazardous than Cl₂ or SO₂Cl₂.[15] | May require stoichiometric amounts, specialized solvents, and catalyst/product separation can be challenging.[15] | Good |

For this specific transformation, Sulfuryl Chloride and N-Chlorosuccinimide (NCS) represent the most balanced and widely adopted choices, offering a good compromise between reactivity and selectivity.

Experimental Protocols

The following protocols are presented as robust starting points for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[16][17][18]

Protocol 1: Ortho-Selective Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This method leverages the high reactivity of sulfuryl chloride, controlled by slow addition at low temperatures to maximize selectivity for the mono-chloro product.

Materials & Reagents:

-

4-Methoxyaniline (p-Anisidine)

-

Sulfuryl Chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Prepare a solution of sulfuryl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred aniline solution over a period of 1 hour, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic and generates gaseous byproducts (HCl, SO₂).[10]

-

Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution. This will neutralize the acidic byproducts (HCl) and any unreacted SO₂Cl₂. Be cautious as gas evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford pure this compound.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol uses a milder, solid reagent, which can be advantageous for handling and safety. The reaction is typically performed at room temperature.

Materials & Reagents:

-

4-Methoxyaniline (p-Anisidine)

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine, Anhydrous Na₂SO₄

Step-by-Step Procedure:

-

Preparation: Dissolve 4-methoxyaniline (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add N-Chlorosuccinimide (1.0-1.1 eq) to the solution in portions over 15-20 minutes at room temperature.[12]

-

Reaction: Stir the mixture at room temperature. The reaction is typically slower than with SO₂Cl₂ and may require several hours to overnight for completion. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, pour the mixture into water and add a small amount of saturated sodium thiosulfate solution to quench any unreacted NCS.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography or recrystallization as described in Protocol 1.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value | Source |

| Molecular Formula | C₇H₈ClNO | [19] |

| Molecular Weight | 157.60 g/mol | [19] |

| Appearance | Solid (form may vary) | [20] |

| CAS Number | 29242-84-0 | [2][19] |

Safety and Hazard Management

Chemical synthesis requires rigorous adherence to safety protocols. The following points are critical for this specific procedure.

-